molecular formula C21H21BrN2O2S B2796433 4-(4-bromophenoxy)-N-(5-(4-methylbenzyl)thiazol-2-yl)butanamide CAS No. 327078-08-0

4-(4-bromophenoxy)-N-(5-(4-methylbenzyl)thiazol-2-yl)butanamide

Cat. No. B2796433
CAS RN: 327078-08-0
M. Wt: 445.38
InChI Key: JCOCBJSHVOCNHD-UHFFFAOYSA-N
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Description

4-(4-bromophenoxy)-N-(5-(4-methylbenzyl)thiazol-2-yl)butanamide, also known as BPTB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yields, important for Type II mechanisms in photodynamic therapy. This suggests the potential use of related compounds in cancer treatment, highlighting their significance in developing effective photosensitizers for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

CDK2 Inhibitors for Cancer Therapy

Vulpetti et al. (2006) describe the discovery of a potent and selective CDK2 inhibitor, which was identified through high throughput screening and structure-based drug design. This research emphasizes the role of thiazole derivatives in developing targeted cancer therapies, indicating a broader relevance of such compounds in medicinal chemistry (Vulpetti et al., 2006).

Antimicrobial Activity

Raval, Naik, and Desai (2012) conducted a study on the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. These compounds exhibited significant antibacterial and antifungal activities, demonstrating the potential of related chemical structures in antimicrobial applications (Raval, Naik, & Desai, 2012).

Organic Synthesis and Catalysis

Davis and Forrester (1999) highlighted the use of thiazolium-ion-based organic ionic liquids in promoting the benzoin condensation of benzaldehyde. This research underscores the utility of thiazole derivatives in facilitating organic synthesis reactions, suggesting potential applications of similar compounds in catalysis and synthetic chemistry (Davis & Forrester, 1999).

properties

IUPAC Name

4-(4-bromophenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S/c1-15-4-6-16(7-5-15)13-19-14-23-21(27-19)24-20(25)3-2-12-26-18-10-8-17(22)9-11-18/h4-11,14H,2-3,12-13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOCBJSHVOCNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCCOC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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